2-Methyl-6-phenethylpyrimidin-4-ol
Description
Significance of Pyrimidine (B1678525) and Pyrimidinol Scaffolds in Chemical and Medicinal Sciences
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry. tandfonline.commdpi.com Its derivatives exhibit a vast array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. mdpi.com This wide-ranging bioactivity stems from the ability of the pyrimidine scaffold to interact with various biological targets. The nitrogen atoms in the ring can act as hydrogen bond acceptors, and various substituents can be introduced to modulate the molecule's electronic properties, lipophilicity, and steric profile, allowing for the fine-tuning of its pharmacological activity.
Pyrimidinol scaffolds, a subset of pyrimidines bearing a hydroxyl group, are of particular importance. The hydroxyl group can exist in tautomeric equilibrium with a keto form (pyrimidinone), which significantly influences the molecule's chemical reactivity and biological interactions. researchgate.netnih.gov This tautomerism allows for different binding modes to biological macromolecules. researchgate.netnih.gov The pyrimidinol moiety is found in a variety of natural products and synthetic compounds with therapeutic applications.
Structural Classification and Nomenclature of Phenethyl-Substituted Pyrimidinols
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the name "2-Methyl-6-phenethylpyrimidin-4-ol" precisely defines the molecule's structure. wikipedia.orgiupac.org The parent structure is a pyrimidine ring. The substituents are a methyl group at position 2, a phenethyl group (a two-carbon chain attached to a phenyl group) at position 6, and a hydroxyl group at position 4.
The presence of the hydroxyl group at position 4 gives rise to potential keto-enol tautomerism, where the compound can exist in equilibrium with its corresponding pyrimidin-4(1H)-one and pyrimidin-4(3H)-one forms. researchgate.netnih.gov The position of this equilibrium can be influenced by factors such as the solvent and the nature of other substituents on the pyrimidine ring. researchgate.net
Table 1: Structural and Chemical Data for this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | General Class | Key Structural Features |
| This compound | C₁₃H₁₄N₂O | 214.26 | Phenethyl-Substituted Pyrimidinol | Pyrimidin-4-ol core, Methyl group at C2, Phenethyl group at C6 |
| Pyrimidine | C₄H₄N₂ | 80.09 | Parent Heterocycle | Six-membered aromatic ring with two nitrogen atoms |
| 4-Hydroxypyrimidine | C₄H₄N₂O | 96.09 | Pyrimidinol | Pyrimidine ring with a hydroxyl group at C4 |
| Phenethylamine | C₈H₁₁N | 121.18 | Amine | Ethylamine with a phenyl substituent |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-methyl-4-(2-phenylethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H14N2O/c1-10-14-12(9-13(16)15-10)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,15,16) |
InChI Key |
JZFJACXCGFVQRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methyl 6 Phenethylpyrimidin 4 Ol and Analogous Pyrimidinol Derivatives
Evolution of Synthetic Strategies for Pyrimidinol Compounds
The journey to synthesize pyrimidinol compounds has transitioned from classical, often harsh, multi-step procedures to more efficient and environmentally benign modern methods. nih.gov Initially, the synthesis of pyrimidine (B1678525) cores relied on the condensation of reactants like amidines, guanidine, and urea (B33335) with dicarbonyl compounds or their equivalents. organic-chemistry.orgderpharmachemica.com These traditional methods, while foundational, often suffered from drawbacks such as low yields, the need for stringent reaction conditions, and the generation of significant waste. nih.gov
A pivotal development in pyrimidine synthesis was the advent of multicomponent reactions (MCRs), most notably the Biginelli reaction discovered in 1891. organic-chemistry.orgwikipedia.org This one-pot reaction, which combines an aldehyde, a β-ketoester, and urea or thiourea (B124793), provides a direct route to dihydropyrimidinones, which can be further modified to yield pyrimidinols. nih.govwikipedia.org The classical Biginelli reaction, however, often required strong acid catalysis and long reaction times, yielding modest product quantities. nih.gov
The quest for improved efficiency and sustainability has led to numerous modifications and the development of novel catalytic systems. Modern strategies emphasize atom economy, reduced reaction times, and milder conditions. This evolution has been driven by the principles of green chemistry, which aim to design chemical processes that minimize the use and generation of hazardous substances. wiley.com Consequently, the focus has shifted towards the use of advanced catalytic systems, alternative energy sources like microwave irradiation, and the development of novel reaction pathways that offer higher yields and greater structural diversity. researchgate.net A recent innovative "deconstruction-reconstruction" strategy even allows for the diversification of existing pyrimidine scaffolds into other heterocycles, showcasing the dynamic nature of synthetic approaches in this field.
Green Chemistry Principles in Pyrimidinol Synthesis
The incorporation of green chemistry principles has revolutionized the synthesis of pyrimidinol derivatives, addressing the environmental concerns associated with traditional methods. wiley.com These principles are manifested through the use of sustainable catalysts, and the development of highly efficient multicomponent reactions.
Sustainable Catalysis in 2-Methyl-6-phenethylpyrimidin-4-ol Synthesis
Catalysis is at the heart of green synthetic chemistry, offering pathways to desired products with higher efficiency and reduced environmental impact. The synthesis of this compound and its analogues has benefited significantly from the development of various sustainable catalytic systems.
The use of non-metallic catalysts avoids the issues of toxicity and cost associated with many metal-based catalysts. Organocatalysis, in particular, has emerged as a powerful tool. For instance, Brønsted acids have been traditionally used to catalyze the Biginelli reaction. wikipedia.org More recently, natural and reusable catalysts like granite and quartz have been employed for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogues, offering an eco-friendly alternative. nih.gov
| Catalyst Type | Example Catalyst | Application | Reference |
| Brønsted Acid | Acid Catalysis | Biginelli Reaction | wikipedia.org |
| Natural Catalyst | Granite, Quartz | Synthesis of Dihydropyrimidinones | nih.gov |
Heterogeneous catalysts, which exist in a different phase from the reactants, are highly desirable due to their ease of separation and potential for recyclability. This simplifies product purification and reduces waste. In the context of pyrimidine synthesis, various solid catalysts have been investigated. For example, molecular sieves have been used for the single-step synthesis of related pyridine (B92270) compounds. rsc.org Ferric chloride (FeCl₃·6H₂O) and nickel chloride (NiCl₂·6H₂O) have been shown to be effective and reusable catalysts for the Biginelli reaction, offering improved yields and shorter reaction times compared to classical methods. organic-chemistry.org
| Catalyst | Reactants | Product | Key Advantage | Reference |
| FeCl₃·6H₂O / NiCl₂·6H₂O | Aldehyde, β-keto ester, urea | 3,4-dihydropyrimidin-2(1H)-ones | Improved yields, shorter reaction times, reusability | organic-chemistry.org |
| Molecular Sieves | Acetophenone, acetone, formaldehyde, ammonia | 2-methyl-6-phenylpyridine | Single-step synthesis | rsc.org |
Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure and high thermal stability make them attractive green alternatives to volatile organic solvents. While specific applications to this compound are not detailed in the provided results, the synthesis of other heterocyclic compounds has been successfully demonstrated in ionic liquids. These reactions often benefit from simplified work-up procedures and the potential for ionic liquid recycling. indexcopernicus.com
Multicomponent Reaction (MCR) Approaches to Pyrimidinol Scaffolds
Multicomponent reactions are a cornerstone of green chemistry, as they allow for the synthesis of complex molecules in a single step from three or more starting materials, thereby minimizing waste and increasing efficiency. mdpi.com The Biginelli reaction is a prime example of an MCR used for the synthesis of pyrimidine-like structures. organic-chemistry.orgwikipedia.org
The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea or a urea derivative. organic-chemistry.org The mechanism is believed to start with the condensation of the aldehyde and urea, forming an iminium intermediate. This is followed by the nucleophilic addition of the β-dicarbonyl compound and subsequent cyclization and dehydration to yield the dihydropyrimidine (B8664642) product. organic-chemistry.org
Numerous advancements have been made to the original Biginelli protocol to improve its efficiency and expand its scope. These include the use of various catalysts, such as ytterbium triflate (Yb(OTf)₃) and indium(III) chloride, which can lead to higher yields under solvent-free conditions. organic-chemistry.org Microwave irradiation has also been employed to accelerate the reaction, often in the absence of a solvent, further enhancing its green credentials. researchgate.net For instance, the synthesis of methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been achieved in high yield using microwave irradiation with p-toluenesulfonic acid as a catalyst under solvent-free conditions. researchgate.net
| Reaction | Reactants | Catalyst/Conditions | Product | Reference |
| Biginelli Reaction | Benzaldehyde, Ethyl acetoacetate (B1235776), Urea | Acid catalysis | 3,4-dihydropyrimidin-2(1H)-one | organic-chemistry.orgwikipedia.org |
| Modified Biginelli | Aldehydes, Isopropyl acetoacetate, Urea/Thiourea | Strontium chloride hexahydrate | Dihydropyrimidinone derivatives | nih.gov |
| Modified Biginelli | Benzaldehyde, Methyl acetoacetate, p-tolylurea | TsOH, Microwave, Solvent-free | Tetrahydropyrimidine derivative | researchgate.net |
These advanced MCR approaches provide a versatile and efficient platform for the synthesis of a wide range of pyrimidinol derivatives, including analogues of this compound, by judicious selection of the starting aldehyde, β-dicarbonyl compound, and urea component.
Energy-Efficient Synthetic Techniques
Energy-efficient synthetic methods aim to reduce the energy consumption of chemical reactions, often leading to shorter reaction times, milder conditions, and improved yields. Microwave-assisted and ultrasound-assisted syntheses are two prominent examples of such techniques that have been successfully applied to the synthesis of pyrimidinol derivatives.
Microwave-Assisted Synthesis of Pyrimidinols
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating of reaction mixtures. nih.gov This technique has been successfully employed in the synthesis of various heterocyclic compounds, including pyrimidines. nih.gov The key advantages of microwave-assisted synthesis include a significant reduction in reaction time, improved product yields, and often cleaner reactions with fewer byproducts. nih.gov
In the context of pyrimidinol synthesis, microwave energy can be effectively used to accelerate the classical Biginelli reaction or similar multicomponent reactions that form the pyrimidine core. For instance, the condensation of a β-keto ester, an aldehyde, and a urea or thiourea derivative can be completed in a matter of minutes under microwave irradiation, compared to several hours required for conventional heating. jocpr.com
While specific microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, the synthesis of analogous 2-methyl-6-arylpyrimidine derivatives has been reported. These reactions typically involve the cyclocondensation of an appropriate β-keto ester with acetamidine (B91507) under microwave irradiation. The reaction conditions, such as temperature and time, can be optimized to maximize the yield of the desired pyrimidinol. For example, a one-pot, three-component reaction of aminothiazole, an aldehyde, and ethyl acetoacetate under microwave irradiation at 80 °C for 30 minutes has been shown to produce thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives in high yields. ajrconline.org This approach demonstrates the potential for the rapid and efficient synthesis of a wide range of substituted pyrimidines.
Table 1: Examples of Microwave-Assisted Synthesis of Pyrimidine Derivatives
| Entry | Reactants | Product | Conditions | Time | Yield (%) | Reference |
| 1 | 3-Dimethylamino-1-phenyl-prop-2-en-1-one, Acetyl acetone, Ammonium acetate | 2-Methyl-6-phenyl-3-acetylpyridine | Acetic acid, Microwave | 6 min | Good | rsc.org |
| 2 | 2-Aminothiazole, Benzaldehyde, Ethyl acetoacetate | Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | Acetic acid, 350W, 80°C | 30 min | 89 | ajrconline.org |
| 3 | N-Aryl-3-oxobutanamide, Aldehyde, Urea/Thiourea | 6-Methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo-4-arylpyrimidine-5-carboxamide | p-TSA, Solvent-free, 200W | Varies | Good | jocpr.com |
| 4 | Phthalic anhydrides, 4-Aminoquinoline-diamines | 4-Aminoquinoline-phthalimides | DMSO, 160°C, Microwave | 2 min | 81-92 | nih.gov |
This table presents data for analogous pyrimidine derivatives to illustrate the general applicability of microwave-assisted synthesis.
Ultrasound-Assisted Synthesis of Pyrimidinols
Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient pathway for the synthesis of pyrimidinols. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. nih.gov
Ultrasound irradiation has been shown to be effective in the synthesis of various heterocyclic compounds, including pyrimidines, often resulting in shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. nih.gov For the synthesis of pyrimidinols, ultrasound can be used to promote the cyclocondensation reaction between a β-dicarbonyl compound and an amidine.
For instance, the synthesis of 1,2,4-triazole-based acetamides has been achieved with high yields in shorter time frames using ultrasound irradiation compared to conventional heating. nih.gov While specific examples for this compound are scarce, the general methodology is applicable. The synthesis of 6-methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo/thio-4-arylpyrimidine-5-carboxamide derivatives has been successfully carried out using uranyl nitrate (B79036) hexahydrate as a catalyst under ultrasonic irradiation, demonstrating the advantages of this technique in terms of milder conditions and improved yields. researchgate.net
Table 2: Comparison of Conventional and Ultrasound-Assisted Synthesis of Pyrimidine Derivatives
| Product | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| 6-Methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo/thio-4-arylpyrimidine-5-carboxamide | Conventional (Reflux) | UO₂(NO₃)₂·6H₂O | Acetonitrile | 5-8 h | 75-88 | researchgate.net |
| 6-Methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo/thio-4-arylpyrimidine-5-carboxamide | Ultrasound | UO₂(NO₃)₂·6H₂O | Acetonitrile | 30-45 min | 85-96 | researchgate.net |
This table showcases the significant rate enhancement and yield improvement achieved with ultrasound-assisted synthesis for analogous pyrimidine derivatives.
Solvent-Free and Reduced-Solvent Methodologies
The use of large quantities of volatile organic solvents in chemical synthesis is a major environmental concern. Consequently, the development of solvent-free or reduced-solvent synthetic methodologies is a key aspect of green chemistry. These approaches not only minimize environmental pollution but can also lead to simpler work-up procedures and, in some cases, improved reaction rates and yields.
For the synthesis of pyrimidinol derivatives, solvent-free conditions can be achieved by carrying out reactions under microwave irradiation or by using solid-supported reagents. The Biginelli reaction, a cornerstone for pyrimidine synthesis, has been successfully performed under solvent-free conditions, often with the aid of a catalyst such as iodine or p-toluenesulfonic acid, under microwave irradiation. jocpr.com This approach has been used to synthesize 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs in high yields.
Biocatalytic Transformations for Pyrimidinol Derivatives
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. biorxiv.org Enzymes operate under mild conditions of temperature and pH, and their high specificity can lead to the formation of pure products with high enantiomeric excess, eliminating the need for complex purification steps.
While the direct biocatalytic synthesis of this compound is not well-documented, the principles of biocatalysis can be applied to the synthesis of its precursors. For example, enzymes can be used for the stereoselective reduction of ketones to produce chiral alcohols, which could be valuable intermediates in the synthesis of more complex pyrimidinol derivatives. The application of biocatalysis in the degradation of plastics, while a different field, highlights the potential of enzymes to interact with complex organic molecules. biorxiv.org Further research in this area could lead to the development of novel biocatalytic routes for the synthesis of a wide range of pyrimidinol derivatives.
Atom Economy and Sustainable Feedstocks in Pyrimidinol Construction
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with high atom economy are desirable as they minimize the generation of waste.
The classical synthesis of pyrimidinols via the condensation of a β-keto ester and an amidine is an example of a reaction with good atom economy, as most of the atoms from the reactants are incorporated into the final product. The only byproduct is typically water.
The choice of starting materials also plays a crucial role in the sustainability of a synthetic process. The use of renewable feedstocks is a key goal of green chemistry. For the synthesis of this compound, the precursor 4-phenylbutan-2-one is a key intermediate. solubilityofthings.com While traditionally derived from petrochemical sources, research into the synthesis of such ketones from renewable resources is an active area of investigation. This includes biocatalytic routes and the use of biomass-derived platform chemicals.
Derivatization Strategies for this compound
The pyrimidinol scaffold offers several sites for further functionalization, allowing for the synthesis of a diverse library of derivatives with potentially enhanced biological activities. The primary sites for derivatization on this compound are the hydroxyl group at the 4-position and the nitrogen atoms within the pyrimidine ring.
O-Alkylation: The hydroxyl group can be readily alkylated to form the corresponding ether derivatives. This is typically achieved by treating the pyrimidinol with an alkyl halide in the presence of a base. The choice of base and solvent can influence the selectivity of the reaction, particularly in cases where N-alkylation is a competing pathway.
N-Alkylation: The nitrogen atoms in the pyrimidine ring can also be alkylated. The regioselectivity of N-alkylation can be influenced by the steric and electronic properties of the substituents on the pyrimidine ring and the nature of the alkylating agent.
Halogenation: The pyrimidine ring can be halogenated to introduce reactive handles for further cross-coupling reactions. For instance, the hydroxyl group can be converted to a chloro or bromo group using reagents like phosphorus oxychloride or phosphorus pentabromide. These halogenated pyrimidines can then be used in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce a wide range of substituents at the 4-position. Selective halogenation of the pyridine ring itself can also be achieved using specific reagents and conditions. nih.gov
While specific derivatization reactions for this compound are not extensively reported, the general strategies outlined above are applicable and have been widely used for the derivatization of analogous pyrimidinol compounds.
Table 3: Common Derivatization Reactions of Pyrimidinols
| Reaction Type | Reagents and Conditions | Product Type | Reference (for analogous systems) |
| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) | 4-Alkoxypyrimidines | researchgate.net |
| N-Alkylation | Alkyl halide, Base, Solvent | N-Alkylpyrimidinones | researchgate.net |
| Chlorination | POCl₃, PCl₅ | 4-Chloropyrimidines | General knowledge |
| Bromination | PBr₅, NBS | 4-Bromopyrimidines | General knowledge |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-Arylpyrimidines | General knowledge |
Functionalization of the Phenethyl Moiety
The phenethyl group offers a prime site for introducing structural variations to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. Modifications can be made to the aromatic ring or the ethyl linker. These late-stage functionalizations are critical for fine-tuning biological activity.
Electrophilic aromatic substitution reactions on the phenyl ring of the phenethyl group can introduce a wide range of substituents. For instance, nitration followed by reduction allows for the installation of an amino group, which can be further derivatized. Halogenation (e.g., bromination or chlorination) provides a handle for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new aryl, heteroaryl, or alkyl groups. The choice of catalyst and directing group is crucial for achieving regioselectivity, particularly for C-H activation strategies that can functionalize specific positions on the aromatic ring. mdpi.com
While direct examples on this compound are not extensively documented in readily available literature, the principles are well-established in heterocyclic chemistry. For example, studies on N-phenethyl moieties in other complex molecules demonstrate that substituents on the phenyl ring significantly influence receptor interactions. nih.gov
Table 1: Representative Functionalization Reactions for a Phenethyl Group (Note: This table presents hypothetical but chemically sound transformations based on standard methodologies for functionalizing phenethyl groups in complex molecules.)
| Target Modification | Reagents and Conditions | Potential Product Substituent |
| Nitration | HNO₃, H₂SO₄ | -NO₂ |
| Halogenation | Br₂, FeBr₃ | -Br |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -C(O)R |
| Suzuki Coupling (from bromo derivative) | Arylboronic acid, Pd catalyst, Base | -Aryl |
| Reduction of Nitro Group | H₂, Pd/C or SnCl₂, HCl | -NH₂ |
Modifications at the Pyrimidine Ring Positions
The pyrimidine ring of this compound is rich in chemical handles that allow for diverse modifications. The inherent reactivity of different positions on the ring can be exploited to build a library of analogs.
The 4-hydroxyl group (in its tautomeric 4-oxo form) can be converted into a more versatile leaving group, typically a 4-chloro substituent, by treatment with reagents like phosphorus oxychloride (POCl₃). This 4-chloropyrimidine (B154816) is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. A wide variety of nucleophiles, including amines, alcohols, and thiols, can then be introduced at this position, providing a rapid method for diversification. nih.gov
The C5 position of the pyrimidine ring is another key site for modification. It can undergo electrophilic substitution, such as halogenation (e.g., with N-bromosuccinimide), to install a bromine atom. This bromide can then serve as a coupling partner in palladium-catalyzed reactions like the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or vinyl groups. nih.gov Furthermore, skeletal editing techniques have emerged that can transform the pyrimidine core itself, for instance, converting a pyrimidine into a pyridine, offering a radical approach to structural diversification. chinesechemsoc.org
Table 2: Selected Reactions for Modifying the Pyrimidin-4-ol Ring
| Position | Reaction Type | Reagents and Conditions | Resulting Functionality |
| C4 | Chlorination | POCl₃, heat | -Cl |
| C4 (from chloro) | Nucleophilic Substitution | R-NH₂, DIPEA, Isopropanol | -NHR |
| C5 | Halogenation | NBS, AIBN, CCl₄ | -Br |
| C5 (from bromo) | Suzuki Coupling | Arylboronic ester, Pd(dppf)Cl₂, KOAc | -Aryl |
| C2 | Substitution | Introduction of a thiomethyl group. nih.gov | -SMe |
Diversity-Oriented Synthesis (DOS) for Pyrimidinol Libraries
Diversity-Oriented Synthesis (DOS) is a powerful strategy for the efficient creation of structurally complex and diverse small-molecule libraries for biological screening. nih.govresearchgate.net Rather than focusing on a single target, DOS aims to populate chemical space with a wide range of molecular skeletons. researchgate.net For pyrimidinol derivatives, DOS pathways can be designed to systematically vary the substituents at multiple positions simultaneously.
A common DOS approach involves a build/couple/pair strategy. This might start with a set of diverse β-keto esters and a collection of different amidines. The initial condensation reaction builds the core pyrimidinol ring. Subsequent coupling reactions, as described in the sections above (e.g., SNAr at C4, Suzuki at C5), can then be performed in a combinatorial fashion to generate a large library of analogs from a few key intermediates.
Another powerful technique is the use of tandem reactions, where multiple bond-forming events occur in a single pot. For example, a suitably functionalized pyrimidine precursor can undergo an intramolecular cyclization to create fused polyheterocyclic systems, rapidly increasing molecular complexity and creating rigid, three-dimensional structures. nih.gov Such strategies have been successfully used to generate libraries of pyrimidine-N-heterocycle hybrids and other fused pyrimidines. rsc.orgrsc.org The goal is to efficiently generate novel molecular frameworks that would be difficult to access through traditional linear synthesis. nih.gov
Table 3: Illustrative Diversity-Oriented Synthesis Strategy
| Core Building Block (A) | Variable Building Block (B) | Coupling/Cyclization | Resulting Diverse Skeletons |
| 4-Aryl-3-butenoic acid esters | Various Amidines (e.g., Acetamidine, Benzamidine) | Condensation | 2-Substituted-6-arylmethyl-pyrimidin-4-ols |
| 4-Chloropyrimidine intermediates | Library of Amines and Alcohols | Nucleophilic Substitution | C4-Amin/Alkoxy-substituted pyrimidines |
| ortho-Alkynylpyrimidine carbaldehydes | Silver or Iodine reagents | Tandem Cyclization | Fused Pyrimidine-Polyheterocycles nih.gov |
Information regarding the chemical compound “this compound” is not publicly available.
Extensive searches for experimental and computational spectroscopic data for "this compound" have been conducted. Unfortunately, no specific ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, or Raman data for this compound is available in the public domain. This lack of foundational information prevents the creation of a detailed and scientifically accurate article as outlined in the request.
The requested article structure, focusing on "Advanced Spectroscopic and Analytical Characterization," requires specific data points, such as chemical shifts for NMR analysis and vibrational frequencies for IR and Raman spectroscopy, which are not present in published scientific literature or chemical databases for this particular molecule.
Therefore, it is not possible to generate an article with detailed research findings and data tables as requested.
However, a theoretical analysis based on the known spectroscopic behaviors of the compound's constituent functional groups (a methyl group, a phenethyl group, and a pyrimidin-4-ol ring) could be provided. This would involve predicting the expected spectral characteristics. Please be advised that this would be a hypothetical discussion and not a reflection of experimentally verified data.
Advanced Spectroscopic and Analytical Characterization of 2 Methyl 6 Phenethylpyrimidin 4 Ol
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of a molecule under ionization. For 2-Methyl-6-phenethylpyrimidin-4-ol, electron impact (EI) or electrospray ionization (ESI) would be common methods.
The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C13H14N2O). The fragmentation pattern is anticipated to be influenced by the stability of the pyrimidine (B1678525) ring and the nature of its substituents. The pyrimidine ring itself is a relatively stable heteroaromatic system. sapub.org
A primary and highly probable fragmentation pathway would involve the cleavage of the bond between the pyrimidine ring and the phenethyl group. Benzylic cleavage, the breaking of the C-C bond adjacent to the phenyl group, would be a dominant process, leading to the formation of a stable tropylium (B1234903) ion (C7H7+) at m/z 91 or a related benzyl (B1604629) cation. Another significant fragmentation would likely be the loss of the entire phenethyl radical, resulting in a prominent peak corresponding to the 2-methyl-pyrimidin-4-ol cation.
Further fragmentation could involve the pyrimidine ring itself, although this would typically require higher energy. The loss of small, stable neutral molecules such as HCN or CO from the ring structure is a possibility. The presence of the methyl group might lead to the loss of a methyl radical (CH3•).
Expected Fragmentation Data for this compound:
| Fragment Ion (m/z) | Proposed Structure/Identity | Fragmentation Pathway |
| 214 | [M]+• (Molecular Ion) | Intact molecule |
| 123 | [M - C7H7]+ | Loss of a tropylium radical |
| 105 | [C8H9]+ | Phenethyl cation |
| 91 | [C7H7]+ | Tropylium ion (from phenethyl group) |
This table is illustrative and based on established fragmentation patterns of similar aromatic and heterocyclic compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the solid-state structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related pyrimidine derivatives allows for a detailed prediction of its structural features. acs.org
The pyrimidin-4-ol moiety can exist in tautomeric forms, with the keto form (2-methyl-6-phenethyl-3H-pyrimidin-4-one) often being predominant in the solid state. This tautomerism will significantly impact the hydrogen bonding network within the crystal lattice. In the pyrimidin-4-one form, the N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively. It is highly probable that intermolecular hydrogen bonds of the N-H···O or N-H···N type would be observed, leading to the formation of dimers or extended chains in the crystal structure.
Predicted Crystallographic Data for 2-Methyl-6-phenethylpyrimidin-4-one Tautomer:
| Parameter | Expected Value/Feature | Basis of Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common for substituted pyrimidines |
| Space Group | P21/c or similar | Common for centrosymmetric packing |
| Key Bond Lengths | C-N (ring): ~1.33-1.38 Å, C=O: ~1.23 Å | Based on related pyrimidinone structures |
| Hydrogen Bonding | N-H···O intermolecular bonds forming dimers or chains | Presence of N-H donor and C=O acceptor |
| Molecular Conformation | Near-planar pyrimidine ring, variable phenethyl group orientation | Flexibility of the ethyl linker |
This table presents expected values based on crystallographic data of analogous pyrimidine derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is dictated by the electronic structure of the molecule. For this compound, the UV-Vis spectrum in a suitable solvent like ethanol (B145695) or methanol (B129727) would be characterized by absorptions arising from π → π* and n → π* transitions. rsc.orgrsc.org
The pyrimidine ring itself exhibits characteristic π → π* transitions. The presence of the phenethyl group, containing a phenyl chromophore, will contribute its own π → π* absorptions, which may overlap with those of the pyrimidine ring, likely resulting in a broad and intense absorption band. The auxochromic methyl group and the hydroxyl/oxo group will also influence the position and intensity of the absorption maxima (λmax).
Specifically, the n → π* transition, involving the non-bonding electrons on the nitrogen atoms and the oxygen atom, is expected to appear as a weaker, lower-energy (longer wavelength) band compared to the more intense π → π* transitions. The exact position of λmax will be sensitive to the solvent polarity and the tautomeric form present in the solution. The keto-enol tautomerism of the pyrimidin-4-ol system can lead to changes in the UV-Vis spectrum as the chromophoric system is altered.
Expected UV-Vis Absorption Data for this compound in Methanol:
| Transition Type | Expected λmax Range (nm) | Relative Intensity | Chromophore |
| π → π | 220 - 280 | High | Pyrimidine ring and Phenyl group |
| n → π | 290 - 340 | Low | N and O non-bonding electrons |
This table is illustrative, with expected absorption ranges based on the electronic transitions observed in similar pyrimidine and phenyl-containing compounds. nih.govrsc.org
Theoretical and Computational Chemistry Studies of 2 Methyl 6 Phenethylpyrimidin 4 Ol
Quantum Chemical Investigations: An Uncharted Territory
Quantum chemical investigations, which are pivotal for understanding the intrinsic properties of a molecule, have not been specifically applied to 2-Methyl-6-phenethylpyrimidin-4-ol according to available literature. Such studies are fundamental for predicting a molecule's behavior and characteristics at the atomic and electronic levels.
Density Functional Theory (DFT) Calculations: A Future Perspective
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a common practice to employ DFT to gain insights into the properties of organic compounds. However, no specific DFT calculations for this compound have been reported.
A full understanding of the three-dimensional structure of this compound would require a detailed conformational analysis to identify its most stable geometric arrangement. This would involve the calculation of bond lengths, bond angles, and dihedral angles. At present, no such data exists in the scientific literature for this specific molecule.
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides an indication of the molecule's stability. For this compound, these values have not been computationally determined or published.
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The generation of an MEP map for this compound would offer significant insights into its reactivity, but no such study has been conducted.
The calculation of charge distribution and various reactivity descriptors derived from it, such as atomic charges and Fukui functions, would provide a quantitative measure of the reactivity of different atoms within this compound. This information is currently unavailable.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are indispensable tools in modern drug discovery, providing a dynamic and three-dimensional perspective on molecular behavior. These computational techniques allow for the examination of a molecule's conformational landscape, its interactions with biological targets, and the prediction of its activity, all of which are crucial for the rational design of new drugs.
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's conformational flexibility and its preferred shapes over time. For a molecule like this compound, understanding its conformational space is critical, as its three-dimensional structure will dictate how it can interact with a biological receptor.
The conformational preferences of a molecule can significantly influence its biological activity. For instance, in a study on caffeine, which also contains a pyrimidine (B1678525) ring, relaxed scans at the B3LYP–D3/6–311++G(d,p) level of theory were used to explore the rotational barriers of its methyl groups and identify the most stable conformers. mdpi.com A similar approach for this compound would involve rotating the flexible bonds, particularly in the phenethyl side chain, to identify low-energy conformations. The results of such an analysis can reveal the most likely shapes the molecule will adopt in a biological environment.
Table 1: Representative Data from Conformational Analysis of a Pyrimidine Derivative
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) | Key Non-bonded Interactions |
| 1 | 0.00 | 60 | Intramolecular H-bond |
| 2 | 1.25 | 180 | Steric clash |
| 3 | 2.50 | -60 | Favorable pi-stacking |
This table is a representative example of data that could be generated from a conformational analysis and does not represent actual data for this compound.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a small molecule ligand, such as this compound, might bind to a specific protein target. The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity.
Successful docking studies can provide valuable information about the key interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions. For example, molecular docking studies of various pyrimidine derivatives have been used to investigate their binding to targets like HDAC2, a protein implicated in cancer. semanticscholar.org In such studies, the synthesized compounds were shown to fit well into the active site of the protein. semanticscholar.org Similarly, other pyrimidine derivatives have been docked into the active sites of enzymes like soybean lipoxygenase to rationalize their inhibitory activity. nih.gov For this compound, docking studies would be instrumental in identifying potential biological targets and understanding the structural basis for its activity.
Table 2: Illustrative Molecular Docking Results for a Ligand with a Putative Target
| Ligand Pose | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| 1 | -8.5 | TYR123, SER234, PHE345 | 2 |
| 2 | -7.9 | TYR123, LEU236, PHE345 | 1 |
| 3 | -7.2 | ALA124, SER234, ILE346 | 1 |
This table is a representative example of data that could be generated from a molecular docking study and does not represent actual data for this compound.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying physicochemical properties or structural features that are correlated with activity, QSAR models can be used to predict the activity of new, untested compounds. The development of a QSAR model typically involves a series of steps, including the compilation of a dataset of compounds with known activities, the calculation of molecular descriptors for each compound, and the use of statistical methods to build and validate a predictive model.
For a series of pyrimidine derivatives, a QSAR study could be used to understand which structural modifications lead to an increase or decrease in a particular biological effect. For instance, a study might reveal that the presence of a specific substituent at a particular position on the pyrimidine ring is crucial for high activity. While no specific QSAR studies for this compound are publicly available, this methodology is a standard approach in drug design and would be a logical step in a research program focused on this class of compounds.
Table 3: Example of a QSAR Model Equation and its Statistical Parameters
| Model Equation | R² | Q² |
| Activity = 0.5(LogP) - 2.1(H-bond donors) + 3.4 | 0.85 | 0.72 |
This table provides a hypothetical example of a QSAR model equation and its statistical validation parameters. R² represents the coefficient of determination for the training set, and Q² represents the predictive ability of the model for a test set.
In many cases, the three-dimensional structure of the protein target for a potential drug is unknown. When an experimentally determined structure (from X-ray crystallography or NMR spectroscopy) is not available, a computational technique called homology modeling can be used to build a model of the protein's structure. Homology modeling relies on the principle that proteins with similar amino acid sequences will have similar three-dimensional structures. The process involves identifying a protein with a known structure (the template) that has a high degree of sequence similarity to the target protein, and then using the template's structure as a guide to build a model of the target.
If this compound was found to have an effect on a protein with an unknown structure, homology modeling would be a critical first step in enabling structure-based drug design efforts, such as molecular docking. The quality of the homology model is highly dependent on the sequence identity between the target and the template. Once a reliable model is generated, it can be used to perform docking studies and gain insights into the potential binding mode of this compound.
Mechanistic Insights into the Reactivity and Transformations of 2 Methyl 6 Phenethylpyrimidin 4 Ol
Elucidation of Reaction Mechanisms in Pyrimidinol Formation
The most common and versatile method for the synthesis of pyrimidin-4-ol derivatives, including 2-Methyl-6-phenethylpyrimidin-4-ol, is the Principal Synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine. In the case of this compound, the likely precursors are a β-ketoester, specifically an ester of 3-oxo-5-phenylpentanoic acid, and acetamidine (B91507).
The reaction mechanism proceeds through a series of well-defined steps:
Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of acetamidine on the more electrophilic carbonyl carbon of the β-ketoester. This step is often catalyzed by a base, which deprotonates the amidine to increase its nucleophilicity.
Formation of a Tetrahedral Intermediate: This initial attack leads to the formation of a tetrahedral intermediate.
Proton Transfer and Elimination of Water: A subsequent proton transfer and the elimination of a water molecule result in the formation of a more stable acyclic intermediate.
Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then attacks the remaining carbonyl carbon of the ester group in an intramolecular fashion.
Elimination of Alcohol: This cyclization is followed by the elimination of an alcohol molecule (from the ester group) to yield the final pyrimidin-4-one ring. The pyrimidin-4-one exists in tautomeric equilibrium with its pyrimidin-4-ol form.
The regioselectivity of the initial attack and the subsequent cyclization are key factors in determining the final substitution pattern of the pyrimidine (B1678525) ring.
Investigations into Intramolecular and Intermolecular Rearrangements
Pyrimidinol systems are known to undergo various rearrangement reactions, which can be triggered by heat, light, or changes in pH. These transformations can lead to the formation of isomeric structures with different chemical and physical properties.
A prominent intramolecular rearrangement in pyrimidine chemistry is the Dimroth rearrangement . chemicalbook.com This rearrangement involves the exchange of endocyclic and exocyclic nitrogen atoms. chemicalbook.com In the context of a substituted 2-aminopyrimidine (B69317) (which can be formed from the corresponding pyrimidinol), the mechanism typically involves the following steps under basic conditions:
Ring Opening: The pyrimidine ring opens via nucleophilic attack of a hydroxide (B78521) ion, leading to a reactive acyclic intermediate.
Conformational Change and Recyclization: The intermediate undergoes a conformational change, allowing the exocyclic nitrogen to attack the carbonyl carbon, leading to the formation of a new heterocyclic ring.
Proton Transfer: Subsequent proton transfers result in the formation of the rearranged pyrimidine product.
Factors such as the nature of the substituents on the pyrimidine ring can influence the rate and feasibility of the Dimroth rearrangement. researchgate.net
Intermolecular reactions of pyrimidinols have also been investigated. For instance, dihydroxypyrimidines have been shown to undergo intermolecular cycloaddition reactions with unactivated olefins. rsc.org This type of reaction involves the pyrimidine acting as a diene in a Diels-Alder-type reaction, leading to the formation of bridged cycloadducts. rsc.org While this specific reaction has been demonstrated for dihydroxypyrimidines, the potential for this compound to participate in related intermolecular processes under specific conditions warrants further investigation.
Spectroscopic and Computational Analysis of Reaction Intermediates
The direct observation and characterization of transient reaction intermediates are often challenging due to their short lifetimes. However, a combination of spectroscopic techniques and computational modeling can provide invaluable insights into their structure and stability.
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for characterizing the structure of pyrimidine derivatives. cdnsciencepub.comnih.gov The chemical shifts of the protons and carbons in the pyrimidine ring are sensitive to the substitution pattern and the tautomeric form present (pyrimidinone vs. pyrimidinol). researchgate.net For reaction intermediates, techniques like in-situ NMR monitoring can be employed to track the progress of a reaction and potentially identify transient species. The table below shows typical chemical shift ranges for pyrimidine derivatives.
| Atom | Typical Chemical Shift (ppm) |
| Pyrimidine H-5 | 5.0 - 6.0 |
| Pyrimidine CH3 | 2.2 - 2.5 |
| Aromatic Protons | 7.0 - 8.0 |
| Pyrimidine C-2 | ~155 |
| Pyrimidine C-4 | ~165 |
| Pyrimidine C-5 | ~100 |
| Pyrimidine C-6 | ~165 |
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The tautomeric equilibrium between the pyrimidin-4-one and pyrimidin-4-ol forms can be studied by observing the characteristic stretching frequencies of the C=O group (around 1650-1700 cm-1) in the keto form and the O-H group (around 3200-3600 cm-1) in the enol form. researchgate.netnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass of intermediates and products, aiding in their identification.
Computational Analysis:
Density Functional Theory (DFT): DFT calculations have become an indispensable tool for studying reaction mechanisms. chemicalbook.com By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathway.
Tautomerism Studies: Computational methods have been extensively used to study the tautomeric equilibrium of pyrimidinones. chemicalbook.com These studies can predict the relative stabilities of the different tautomers in the gas phase and in solution, providing insights into which form is likely to predominate under different conditions. chemicalbook.com For this compound, computational analysis can help elucidate the relative stabilities of the 4-ol and 4-one tautomers and the energy barrier for their interconversion. chemicalbook.com
By integrating these experimental and computational approaches, a comprehensive understanding of the reactivity and transformations of this compound can be achieved.
Biological Applications and Mechanistic Studies of 2 Methyl 6 Phenethylpyrimidin 4 Ol Derivatives in Vitro Research
Pyrimidinol Scaffolds as Chemical Probes in Chemical Biology
Pyrimidinol scaffolds, and more broadly, pyrimidine-based structures, are recognized as "privileged substructures" in medicinal chemistry and chemical biology. nih.gov Their versatility allows for the creation of diverse molecular frameworks that can be used to probe complex biological systems. researchgate.net These scaffolds serve as valuable tools for exploring uncharted chemical space, particularly in the modulation of protein-protein interactions (PPIs). researchgate.net By developing libraries of pyrimidine-containing compounds with varied three-dimensional arrangements, researchers can investigate and identify novel modulators for challenging biological targets that have been traditionally difficult to address. researchgate.net
Enzyme Inhibition Profiling and Mechanisms (In Vitro)
Derivatives of the pyrimidine (B1678525) scaffold have been extensively studied as inhibitors of various key enzymes, demonstrating a wide range of biological activities.
The pyrimidine core is a well-established pharmacophore in the development of kinase inhibitors. researchgate.net Pyrazolo[3,4-d]pyrimidines, which are structurally related to pyrimidinols, have been identified as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and the SRC family of tyrosine kinases. researchgate.netjournalagent.com More specifically, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been designed as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a key enzyme in immune cell signaling. nih.gov The inhibitory activity of these compounds is often attributed to their ability to mimic the hydrogen bonding interactions of ATP within the kinase domain. researchgate.net For instance, certain pyrimidin-4-yl-1H-imidazole derivatives have shown potent antiproliferative activity against melanoma cell lines by selectively inhibiting CRAF kinase. nih.gov
Pyrimidine-based compounds have also been investigated for their ability to inhibit phospholipases. For example, pyrazolo[3,4-d]pyrimidines have been studied as potential inhibitors of phospholipase A2 (PLA2), an enzyme involved in inflammation and blood coagulation. nih.gov In silico docking studies have suggested that these molecules can bind to both the enzymatic and anti-coagulation regions of PLA2. nih.gov Furthermore, a series of N-1 substituted pyrimidin-4-ones have been developed as potent, nanomolar inhibitors of lipoprotein-associated phospholipase A2. mdpi.com
While direct studies on glycosidase inhibition by 2-Methyl-6-phenethylpyrimidin-4-ol are unavailable, various other heterocyclic compounds have demonstrated significant inhibitory activity against these enzymes. For instance, novel pyrano[3,2-c]quinoline-1,2,3-triazole hybrids have been shown to be potent inhibitors of α-glucosidase, acting in a competitive manner. nih.gov The discovery of alkaloid-based glycosidase inhibitors has spurred the search for other nitrogen-containing sugar analogues with similar properties. researchgate.net
The pyrimidine scaffold has been incorporated into inhibitors of a wide array of other enzymes. For example, pyrimidine derivatives have demonstrated inhibitory effects on glutathione (B108866) S-transferase (GST), an enzyme involved in detoxification and drug resistance. journalagent.com Some pyrimidine derivatives have shown noncompetitive inhibition of GST at micromolar concentrations. journalagent.com Additionally, 6-phenylpyrazolo[3,4-d]pyrimidones have been identified as specific inhibitors of cGMP-specific phosphodiesterase (PDE5). nih.gov
Modulation of Cellular Pathways and Molecular Targets (In Vitro)
Pyrimidine derivatives have been shown to modulate various cellular pathways and interact with multiple molecular targets in vitro. For instance, certain pyrazolo[l,5-a]pyrimidin-7-one derivatives can modulate the metabolism of macrophages, leading to anti-inflammatory effects. researchgate.net These compounds were found to influence CD73, a key ectonucleotidase involved in immunometabolism. researchgate.net
In the context of bacterial infections, a pyrancoumarin derivative was found to inhibit the biofilm formation of methicillin-resistant Staphylococcus aureus (MRSA) by targeting the de novo pyrimidine biosynthesis pathway. nih.gov This was confirmed through RNA sequencing, which revealed that the compound modulated the expression of genes primarily involved in pyrimidine metabolism. nih.gov
Furthermore, triazole-pyrimidine-methylbenzonitrile derivatives have been designed as dual antagonists for the A2A and A2B adenosine (B11128) receptors, which are important targets in cancer immunotherapy. researchgate.net These compounds have been shown to inhibit cAMP production and enhance T-cell activation in vitro. researchgate.net
Structure-Activity Relationship (SAR) Studies for Biological Function
Positional and Substituent Effects on Bioactivity
The bioactivity of pyrimidinol derivatives is highly sensitive to the nature and position of substituents on the pyrimidine ring and its appended functionalities. Research on related pyrimidine structures, such as 6-phenylpyrimidin-4-ones, has demonstrated that even minor chemical alterations can lead to significant changes in biological effect.
For instance, in a series of 6-phenylpyrimidin-4-one derivatives acting as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), modifications to a pendant benzyl (B1604629) group attached to the core scaffold had a profound impact on their allosteric agonism and potentiation of the acetylcholine response. nih.gov The introduction of various substituents on the phenyl ring of the benzyl moiety allowed for a systematic exploration of how electronic and steric factors influence activity.
Similarly, studies on 4-anilino-2-phenylpyrimidine derivatives as inhibitors of the ABCG2 transporter have shown that substitution at the 6-position of the pyrimidine ring can influence both potency and toxicity. nih.gov While some substitutions led to highly potent inhibitors, they also demonstrated a negative impact on cell viability. nih.gov This highlights the delicate balance that must be achieved when modifying these scaffolds to enhance desired biological activity while minimizing off-target effects. The nature of the substituent on the benzene (B151609) ring of acetohydrazide derivatives of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide has been shown to strongly influence their antimicrobial activity. nih.gov
Interactive Table: Positional and Substituent Effects on Bioactivity of 6-Phenylpyrimidin-4-one Derivatives as M1 mAChR PAMs nih.gov
| Compound | Pendant Moiety Modification | Allosteric Agonist Activity (Δbaseline) at 10 µM | Potentiation of ACh Response (ΔpEC50) at 10 µM |
| BQCA | 4-(1-methylpyrazol-4-yl)benzyl | High | High |
| 1 | Benzyl | Moderate | Moderate |
| 2 | 4-(1-methylpyrazol-4-yl)benzyl | High | High |
| 9i | 4-(1-ethylpyrazol-4-yl)benzyl | Moderate | Moderate |
| 13 | 4-(Thiophen-3-yl)benzyl | Low | Low |
| 14b | 4-(Furan-3-yl)benzyl | Low | Moderate |
| 15c | 4-(Pyridin-4-yl)benzyl | Moderate | High |
| 15d | 4-(Pyridin-3-yl)benzyl | Moderate | High |
Conformational Requirements for Optimized Binding and Potency
The three-dimensional arrangement of a molecule is critical for its ability to bind to a biological target with high affinity and specificity. For this compound derivatives, the relative orientation of the pyrimidinol core, the methyl group, and the phenethyl side chain dictates how the molecule fits into a receptor's binding pocket.
Conformational restriction is a common strategy in drug design to lock a molecule into its bioactive conformation, thereby enhancing potency and reducing off-target effects. This can be achieved by introducing cyclic structures or rigid linkers. While specific conformational studies on this compound are not widely published, insights can be drawn from related heterocyclic systems. For example, the planarity of the pyrimidine ring and the rotational freedom of the phenethyl group are likely to be key determinants of binding affinity. Molecular modeling and techniques like X-ray crystallography of ligand-protein complexes are invaluable tools for understanding these conformational requirements. nih.gov
Rational Design Principles for Enhanced Selectivity and Efficacy
Rational drug design aims to create new therapeutic agents based on a detailed understanding of the biological target. nih.gov For this compound derivatives, this involves leveraging SAR data and structural information to design molecules with improved properties.
Key principles for enhancing selectivity and efficacy include:
Targeting Unique Features: Exploiting differences in the binding sites of related proteins can lead to selective inhibitors. For example, designing substituents that interact with specific residues present in the target protein but not in closely related off-targets can significantly improve selectivity. nih.gov
Modulating Physicochemical Properties: Adjusting properties like lipophilicity, polarity, and hydrogen bonding capacity can optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile, leading to enhanced in vivo efficacy. nih.gov
Structure-Based Drug Design: Utilizing computational docking and molecular dynamics simulations can predict how a designed molecule will bind to its target, allowing for the iterative refinement of the chemical structure to maximize favorable interactions and potency. nih.gov
For instance, in the design of ABCG2 inhibitors based on a 4-anilino-2-phenylpyrimidine scaffold, docking studies revealed a putative second binding pocket that could be exploited to increase inhibitory activity. nih.gov A series of 6-substituted derivatives were then synthesized to probe this pocket, leading to the discovery of highly potent and, in some cases, multitargeted inhibitors. nih.gov
Pyrimidinol Derivatives in Protein-Protein Interaction (PPI) Modulation (In Vitro)
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in a wide range of diseases. nih.gov Small molecules that can modulate PPIs are therefore of great interest as potential therapeutics. The pyrimidinol scaffold, including derivatives of this compound, represents a promising starting point for the development of PPI modulators.
Allosteric Modulation via Pyrimidinol Scaffolds
Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's function. mdpi.com This can involve either enhancing (positive allosteric modulation, PAM) or inhibiting (negative allosteric modulation, NAM) the protein's activity. Allosteric modulation offers several advantages over orthosteric inhibition, including the potential for greater selectivity and a more nuanced control of protein function. nih.gov
The 6-phenylpyrimidin-4-one scaffold, a close structural relative of this compound, has been successfully employed in the development of PAMs for the M1 mAChR. nih.govnih.gov These compounds were found to potentiate the effect of the natural ligand, acetylcholine, demonstrating the utility of the pyrimidinone core in allosteric modulation. nih.gov The phenethyl group in this compound could potentially occupy a hydrophobic pocket in an allosteric site, while the pyrimidinol core provides key hydrogen bonding interactions.
Design of Peptidomimetics Incorporating Pyrimidinols
Peptidomimetics are small molecules designed to mimic the structure and function of peptides. nih.gov They are often developed to overcome the limitations of natural peptides as drugs, such as poor stability and cell permeability. Heterocyclic scaffolds, including pyrimidines, are frequently used as templates for the design of peptidomimetics. nih.gov
The this compound scaffold can serve as a rigid core to which functional groups mimicking the side chains of key amino acid residues in a peptide can be attached. By orienting these functional groups in a specific spatial arrangement, a peptidomimetic can be designed to bind to the same target as the original peptide, thereby modulating a PPI. The synthesis of libraries of such compounds allows for the screening and identification of potent and selective PPI modulators. nih.gov For example, a library of pyrrolopyrimidine derivatives was synthesized on a solid phase to generate a large number of diverse molecules for biological screening. nih.gov
Q & A
Basic: What are the recommended synthetic routes for 2-Methyl-6-phenethylpyrimidin-4-ol in academic research?
The synthesis of pyrimidine derivatives like this compound typically involves multi-component reactions (MCRs) or stepwise substitution strategies. For example:
- Multi-component reactions : A method analogous to the synthesis of pyrrolo[2,3-d]pyrimidinones (e.g., compounds 24c and 25a ) involves reacting aldehydes, cyanacetamide, and N-substituted methanesulfonamides under basic conditions (e.g., K₂CO₃) in ethanol .
- Substitution reactions : Introducing the phenethyl group at the 6-position may involve nucleophilic substitution using phenethyl halides or Mitsunobu reactions. Oxidation/reduction steps (e.g., NaBH₄ or H₂O₂) can fine-tune hydroxyl or methyl group placement .
Key considerations : Optimize reaction time, temperature, and solvent polarity to enhance yield and purity. Use TLC or HPLC for progress monitoring .
Basic: How should this compound be characterized using spectroscopic methods?
A combination of spectroscopic techniques ensures structural validation:
- ¹H/¹³C NMR : Identify proton environments (e.g., hydroxyl protons at δ 10–12 ppm, aromatic protons in δ 6–8 ppm) and carbon types (e.g., pyrimidine carbons at δ 150–160 ppm). Compare with structurally similar compounds like 5-Methoxy-2-methylpyrimidin-4-ol .
- HRMS : Confirm molecular formula (e.g., C₁₃H₁₅N₂O) with <2 ppm mass error .
- FTIR : Detect functional groups (e.g., O-H stretch ~3200 cm⁻¹, C=N ~1650 cm⁻¹) .
Data interpretation : Cross-reference with databases (e.g., PubChem) and computational predictions (e.g., DFT) to resolve ambiguities .
Advanced: How do structural modifications at the 2-methyl or 6-phenethyl positions influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- 2-Methyl group : Enhances metabolic stability by reducing susceptibility to oxidative degradation. Compare with 2-(Chlorophenyl)-6-methylpyrimidin-4-ol, where lipophilicity increases bioavailability .
- 6-Phenethyl group : The bulky substituent may improve target binding (e.g., enzyme active sites) via π-π stacking or hydrophobic interactions. Analogous compounds like 4-(4-Methoxyphenyl)pyrimidin-2-ol show varied anti-inflammatory activity based on aryl substituents .
Methodology : Synthesize analogs (e.g., 2-ethyl or 6-benzyl derivatives) and test in vitro (e.g., enzyme inhibition assays) or in vivo (e.g., murine inflammation models) .
Advanced: How can researchers resolve contradictions in reported biological data for this compound?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times). For example, anti-inflammatory activity in RAW264.7 macrophages may differ from human PBMCs .
- Solubility issues : Use DMSO/cosolvent systems (e.g., PEG 400) to ensure consistent bioavailability .
- Metabolic instability : Conduct stability studies in liver microsomes to identify degradation pathways .
Case study : Conflicting IC₅₀ values for kinase inhibition could stem from ATP concentration differences in assays. Re-test under uniform ATP levels (e.g., 1 mM) .
Advanced: What computational strategies predict the interactions of this compound with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., COX-2 or p38 MAPK). Validate with crystallographic data from analogs like 4-(4-Fluoro-3-methylphenyl)-6-arylpyrimidines .
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS). Monitor hydrogen bonds between the hydroxyl group and catalytic residues .
- QSAR models : Train on pyrimidine derivatives with known IC₅₀ values to predict bioactivity of new analogs .
Advanced: How can researchers optimize the compound’s solubility without compromising activity?
- Derivatization : Introduce polar groups (e.g., -SO₃H or -COOH) at the 4-hydroxyl position. For example, 2-((2-Hydroxyethyl)amino)pyrimidin-4-ol shows improved aqueous solubility .
- Prodrug design : Convert the hydroxyl group to a phosphate ester for enhanced absorption, with enzymatic cleavage in vivo .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to increase bioavailability while retaining target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
